

# An In-depth Technical Guide to Cymoxanil-d3 (CAS: 2140803-92-3)

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## Compound of Interest

Compound Name: Cymoxanil-d3

Cat. No.: B3026190

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cymoxanil-d3**, a deuterated isotopologue of the fungicide Cymoxanil. This document is intended to serve as a core resource for professionals in research and development, offering detailed information on its chemical properties, analytical applications, and the biochemical pathways of its non-labeled counterpart.

## Chemical and Physical Properties

**Cymoxanil-d3** is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Cymoxanil in various matrices.<sup>[1][2][3][4]</sup> The incorporation of three deuterium atoms on the methoxy group provides a distinct mass shift, facilitating its use in mass spectrometry-based assays.

Property	Value	Reference(s)
CAS Number	2140803-92-3	[3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> D <sub>3</sub> N <sub>4</sub> O <sub>3</sub>	[2][3]
Molecular Weight	201.2 g/mol	[2][3]
Synonyms	(E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide, 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea	[2]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>3</sub> )	[2][3]
Formulation	Solid	[2][3]
Solubility	Chloroform: slightly soluble, Methanol: slightly soluble	[4]
Unlabeled CAS Number	57966-95-7	[5]

## Application as an Internal Standard

The primary application of **Cymoxanil-d3** is as an internal standard for the quantification of Cymoxanil by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). [1][2][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it effectively compensates for variations in sample preparation, instrument response, and matrix effects. [6][7]

## General Experimental Protocol for Quantification of Cymoxanil using LC-MS/MS

The following is a generalized protocol for the analysis of Cymoxanil in a given matrix, employing **Cymoxanil-d3** as an internal standard. This protocol may require optimization for specific matrices and instrumentation.

### 2.1.1 Sample Preparation

- Weighing: Accurately weigh a homogenized sample (e.g., 10 g of soil or plant material) into a centrifuge tube.[8]
- Spiking: Add a known amount of **Cymoxanil-d3** internal standard solution to the sample.
- Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or acetone-based mixture) and homogenize.[8][9]
- Purification: Perform a clean-up step, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.[8]
- Reconstitution: Evaporate the solvent and reconstitute the extract in a suitable mobile phase for LC-MS/MS analysis.

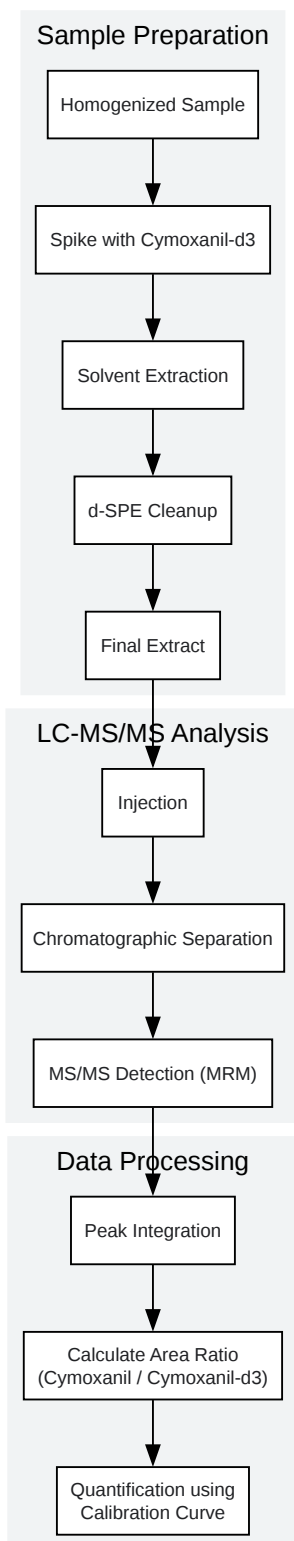
#### 2.1.2 LC-MS/MS Analysis

- Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium formate.[10]
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Cymoxanil and **Cymoxanil-d3** should be optimized for maximum sensitivity and selectivity.

## Workflow for Pesticide Residue Analysis

The use of deuterated internal standards is a critical component of robust pesticide residue analysis workflows.

## Workflow for Pesticide Residue Analysis using a Deuterated Internal Standard

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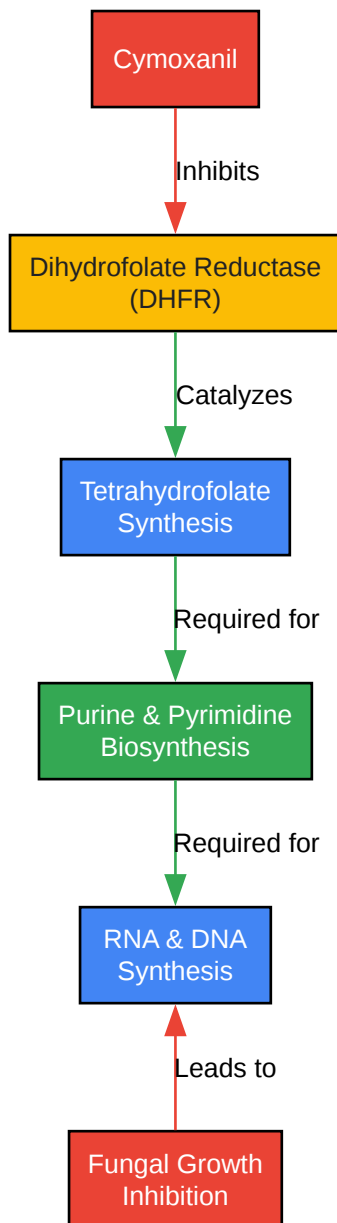
Caption: A generalized workflow for pesticide residue analysis.

## Mechanism of Action of Cymoxanil

While **Cymoxanil-d3** serves as an analytical tool, the biological activity resides in the unlabeled Cymoxanil molecule. Recent studies have elucidated that Cymoxanil's fungicidal activity stems from its ability to disrupt essential cellular processes in susceptible fungi.[\[11\]](#)

Cymoxanil has been shown to inhibit the enzyme dihydrofolate reductase (DHFR).[\[11\]](#)[\[12\]](#) This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, Cymoxanil effectively halts nucleic acid synthesis, leading to the cessation of fungal growth and proliferation.[\[11\]](#)[\[13\]](#) Another study suggests that Cymoxanil can also impair respiration by inhibiting cytochrome c oxidase.[\[14\]](#)

## Proposed Mechanism of Action for Cymoxanil

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Caption: The inhibitory effect of Cymoxanil on fungal growth.

## Synthesis of Cymoxanil

While a specific synthesis protocol for **Cymoxanil-d3** is not publicly available, the synthesis of the parent compound, Cymoxanil, is well-documented. It is produced through the condensation of cyanoacetic acid with ethylurea, followed by conversion to a hydroximino derivative and

subsequent methylation.[5] The synthesis of **Cymoxanil-d3** would likely follow a similar pathway, utilizing a deuterated methylating agent in the final step.

## Conclusion

**Cymoxanil-d3** (CAS: 2140803-92-3) is an indispensable tool for the accurate and reliable quantification of the fungicide Cymoxanil. Its use as an internal standard in mass spectrometry-based methods addresses the challenges of matrix effects and analytical variability. Understanding the chemical properties of **Cymoxanil-d3**, the analytical workflows in which it is employed, and the biochemical mechanism of its non-labeled analogue provides a comprehensive foundation for researchers and scientists in the fields of analytical chemistry, environmental science, and agricultural research.

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